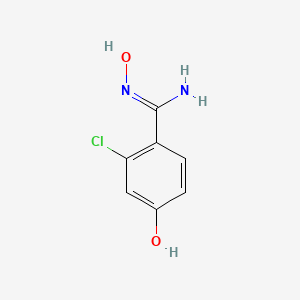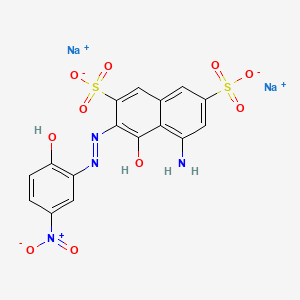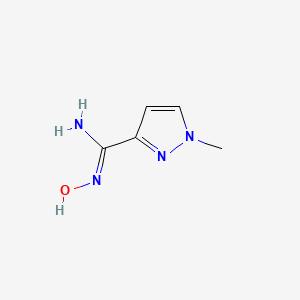
2-chloro-N',4-dihydroxybenzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N,4-dihydroxybenzene-1-carboximidamide (2-Cl-DHB-CI) is an organic compound that belongs to the family of imidamides. It has been widely studied in the past few decades due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and biochemistry. This compound has been found to possess a wide range of properties, including a high degree of solubility in organic solvents, high stability at room temperature, and good reactivity towards various organic and inorganic substrates.
科学的研究の応用
Synthesis and Polymer Applications
A study by Yang and Wei (2001) detailed the synthesis of soluble alternating copoly(amide–imide)s starting from 1,2-bis(4-trimellitimidophenoxy)-4-t-butylbenzene, which involved the condensation of 4-t-butylcatechol and p-chloronitrobenzene. These polymers exhibit excellent solubility in amide-type solvents and form tough, transparent, and flexible films with high thermal stability (Yang & Wei, 2001).
Analytical and Biological Material Determination
Shormanov et al. (2016) developed an analytical method for the determination of 2-chloro-1,4-dihydroxybenzene in various biological materials using techniques like TLC, GC-MS, and UV-spectrophotometry. This method facilitates the extraction and accurate quantification of this compound from complex biological matrices (Shormanov et al., 2016).
Novel Carboximidamides for Anti-Hyperglycemic Evaluation
Moustafa et al. (2021) explored the synthesis of novel carboximidamides derived from cyanamides linked with the pyrimidine moiety for anti-hyperglycemic evaluation. These compounds showed significant reduction in serum glucose levels and improved biomarkers of liver and kidney function, indicating potential as therapeutic agents against diabetes (Moustafa et al., 2021).
Radiolytic Degradation and Toxicity Studies
Trojanowicz et al. (2002) investigated the radiolytic degradation of 2,4-dichlorophenol, demonstrating stepwise dehalogenation through the formation of dihydroxybenzenes. This study highlights the implications for environmental remediation and the understanding of toxicity changes upon gamma irradiation (Trojanowicz et al., 2002).
Materials Science and Sensing Applications
Yu et al. (2010) reported the synthesis and self-assembly of a new hydrazide derivative capable of forming gels in apolar organic solvents. This material can sense positional isomers of dihydroxybenzenes by changing colors, indicating its potential in chemical sensing applications (Yu et al., 2010).
特性
IUPAC Name |
2-chloro-N',4-dihydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-3-4(11)1-2-5(6)7(9)10-12/h1-3,11-12H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWBKTSQXUFLOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N',4-dihydroxybenzene-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1459938.png)
![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1459942.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)


![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B1459950.png)
![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)

![1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459955.png)



![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)